hGPR91 antagonist 3 is a small molecule compound that serves as a potent and selective antagonist of the human GPR91 receptor, a member of the G-protein-coupled receptor family. GPR91 has been implicated in various physiological processes and pathologies, including renal hypertension and autoimmune diseases. Its endogenous ligand is succinic acid, which activates the receptor under certain conditions. The discovery and development of hGPR91 antagonist 3 emerged from high-throughput screening methods aimed at identifying effective compounds that can modulate GPR91 activity.
hGPR91 antagonist 3 is classified as a small molecule inhibitor targeting the G-protein-coupled receptor known as GPR91. This receptor is part of the class A (rhodopsin-like) family of G-protein-coupled receptors, which are characterized by their seven transmembrane domains. The compound was developed through systematic structure-activity relationship studies following initial high-throughput screening hits, which identified potential candidates for further optimization .
The synthesis of hGPR91 antagonist 3 involves several key steps, typically employing techniques such as:
Technical details regarding the synthesis can be found in literature detailing similar compounds and methodologies used in drug discovery .
The molecular structure of hGPR91 antagonist 3 has been elucidated through various analytical techniques, including:
Data regarding its specific molecular formula, molecular weight, and structural features are crucial for understanding its interaction with GPR91. The structural representation typically includes functional groups that contribute to its binding affinity and selectivity .
hGPR91 antagonist 3 undergoes various chemical reactions that are pivotal for its pharmacological activity:
Technical details on these reactions can be derived from studies focused on similar small molecule antagonists .
The mechanism of action of hGPR91 antagonist 3 primarily involves blocking the activation of GPR91 by its endogenous ligand, succinic acid. The process can be summarized as follows:
Data supporting these mechanisms typically include receptor binding assays and functional assays demonstrating changes in cellular responses upon treatment with the antagonist .
The physical and chemical properties of hGPR91 antagonist 3 are critical for its development as a therapeutic agent:
Relevant data on these properties can be gathered from experimental studies focused on similar compounds .
hGPR91 antagonist 3 has potential applications in various scientific fields:
The ongoing research into hGPR91 antagonist 3 continues to explore its therapeutic potential across multiple disease models .
G Protein-Coupled Receptor 91 (GPR91), also termed SUCNR1, functions as a specialized sensor for extracellular succinate—a Krebs cycle intermediate that transforms into a potent signaling molecule under pathological conditions. Under normal physiological conditions, plasma succinate concentrations remain low (2–30 μM in humans). However, during metabolic stress (e.g., hypoxia, hyperglycemia, or ischemia), mitochondrial dysfunction induces succinate accumulation via reversal of succinate dehydrogenase activity and malate/aspartate shuttle activation, elevating extracellular levels to 50–200 μM. This surpasses GPR91’s half-maximal effective concentration (EC₅₀) of 20–50 μM, triggering receptor activation [3] [9].
GPR91 couples primarily with Gαi and Gαq proteins, initiating diverse downstream pathways:
Renal Hypertension: In the kidney, GPR91 localizes to the afferent arteriole, macula densa, and collecting ducts. Succinate-mediated activation stimulates renin release via calcium-dependent pathways, promoting angiotensin II synthesis and systemic vasoconstriction. Rodent models demonstrate 30–50% increases in systolic blood pressure following succinate infusion—a response abolished in GPR91-knockout animals [3] [5].
Retinal Angiogenesis: Retinal ganglion cells highly express GPR91. Under hyperglycemic conditions, accumulated succinate activates vascular endothelial growth factor production through extracellular-signal-regulated kinase-dependent pathways, driving pathological neovascularization in diabetic retinopathy. Genetic GPR91 deletion reduces vascular proliferation by 70% in murine models [3] [9].
Immune and Metabolic Dysregulation:
The succinate-GPR91 axis represents a convergent node in multiple pathologies: diabetes complications (retinopathy, nephropathy), hypertension, liver fibrosis, and autoimmune disorders. Small-molecule antagonists offer three key advantages:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5